N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline
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Overview
Description
N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline typically involves the nitration of aniline derivatives The process begins with the selective nitration of aniline to introduce nitro groups at specific positions on the aromatic ringThe reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, along with controlled temperatures to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the highly reactive nature of the nitro groups and the potential for explosive reactions .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions. Substitution reactions often require strong acids or bases depending on the desired substitution pattern .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amino derivatives, while oxidation can produce more highly nitrated compounds .
Scientific Research Applications
N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, often leading to the formation of reactive intermediates that can modify the activity of the target molecules. The pathways involved may include oxidative stress responses and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitroaniline: Known for its explosive properties and used in military applications.
2,4,6-Trinitrotoluene (TNT):
2,4,6-Trimethylaniline: Used as a precursor in dye synthesis.
Uniqueness
N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline is unique due to its combination of nitro groups and the sulfanyl-ethyl substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H11N7O12S |
---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
N-methyl-2,4,6-trinitro-N-[2-(2,4,6-trinitrophenyl)sulfanylethyl]aniline |
InChI |
InChI=1S/C15H11N7O12S/c1-16(14-10(19(27)28)4-8(17(23)24)5-11(14)20(29)30)2-3-35-15-12(21(31)32)6-9(18(25)26)7-13(15)22(33)34/h4-7H,2-3H2,1H3 |
InChI Key |
GFVKLFJGKBTBCW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCSC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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